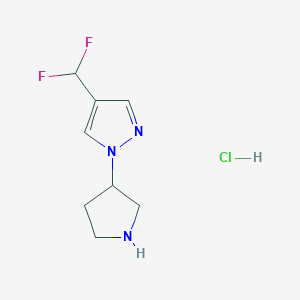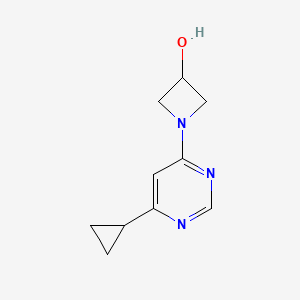![molecular formula C8H16ClN B1492388 Chlorhydrate de 4-[(1E)-prop-1-én-1-yl]pipéridine CAS No. 2098158-77-9](/img/structure/B1492388.png)
Chlorhydrate de 4-[(1E)-prop-1-én-1-yl]pipéridine
Vue d'ensemble
Description
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J’ai trouvé des informations sur les dérivés de la pipéridine qui pourraient aider à déduire des applications potentielles pour le chlorhydrate de 4-[(1E)-prop-1-én-1-yl]pipéridine. Cependant, les applications spécifiques de ce composé ne sont pas directement répertoriées dans les résultats de la recherche. Voici une analyse complète basée sur les applications générales des dérivés de la pipéridine :
Synthèse de pipéridines substituées
Les dérivés de la pipéridine sont souvent utilisés dans la synthèse de diverses pipéridines substituées, qui ont des applications en chimie médicinale en raison de leur présence dans de nombreux composés pharmacologiquement actifs .
Formation de spiropipéridines
Les spiropipéridines, qui sont formées à partir de dérivés de la pipéridine, sont explorées pour leurs propriétés chimiques uniques et leur utilisation potentielle dans la découverte et le développement de médicaments .
Création de pipéridines condensées
Les pipéridines condensées sont une autre classe de composés dérivés de dérivés de la pipéridine, et elles sont étudiées pour leurs applications en synthèse organique et en pharmacie .
Production de pipéridinones
Les pipéridinones, qui peuvent être synthétisées à partir de dérivés de la pipéridine, sont des intermédiaires précieux en synthèse organique et ont des applications thérapeutiques potentielles .
Applications anticancéreuses
Certains dérivés de la pipéridine ont été étudiés pour leurs propriétés anticancéreuses, telles que l’inhibition de la croissance des cellules cancéreuses et l’induction de l’apoptose dans diverses lignées de cellules cancéreuses .
Propriétés pharmacologiques
Les dérivés de la pipéridine présentent une gamme de propriétés pharmacologiques, notamment en agissant comme ligands pour les récepteurs ou les enzymes, qui peuvent être exploitées dans la conception de nouveaux médicaments .
Analyse Biochimique
Biochemical Properties
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of cyclic amines, such as those catalyzing the reduction of dihydropyridones . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.
Cellular Effects
The effects of 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, have been found to exhibit anti-inflammatory and antioxidant effects . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation.
Molecular Mechanism
At the molecular level, 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of cyclic amines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride in laboratory settings are characterized by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over time.
Dosage Effects in Animal Models
In animal models, the effects of 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride vary with different dosages. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized by enzymes involved in the synthesis of cyclic amines, leading to the formation of stable intermediates . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
4-[(E)-prop-1-enyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-8-4-6-9-7-5-8;/h2-3,8-9H,4-7H2,1H3;1H/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCTNUABMBOEP-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)

![3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492312.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)




